Ethyl 2-(4-chlorophenoxy)acetoacetate
Overview
Description
Ethyl 2-(4-chlorophenoxy)acetoacetate is a chemical compound with the molecular formula C12H13ClO4This compound is used in various chemical reactions and has applications in different scientific fields .
Mechanism of Action
Target of Action
Ethyl 2-(4-chlorophenoxy)acetoacetate, also known as 2-(4-Chlorophenoxy)acetoacetic acid ethyl ester , is a chemical compound that is used in various pharmaceutical and chemical applications
Mode of Action
It is known that acetoacetic ester (ethyl acetoacetate), a similar compound, is an extremely useful molecule that can be used to make ketones and other molecules . It undergoes a transformation from Beta-Ketoester to Ketone . The enolate will preferentially form on the shared alpha-carbon . These enolates are pretty good at SN2 reactions .
Biochemical Pathways
Related compounds like ethyl acetoacetate are known to participate in reactions such as the claisen condensation , which results in the formation of β-keto esters .
Result of Action
Related compounds like ethyl acetoacetate are known to be used in the synthesis of various other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-chlorophenoxy)acetoacetate can be synthesized through the reaction of ethyl 4-chloroacetoacetate with 4-chlorophenol. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of ethyl acetoacetate and sulfonyl chloride. The reaction is carried out by cooling the raw material to a temperature between -5°C and 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then gradually heated to 20-25°C and allowed to react for several hours. The product is purified through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenoxy)acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetoacetates.
Scientific Research Applications
Ethyl 2-(4-chlorophenoxy)acetoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Ethyl 2-(4-chlorophenoxy)acetoacetate can be compared with other similar compounds such as:
Ethyl acetoacetate: A precursor in the synthesis of this compound.
4-Chlorophenol: Another precursor used in the synthesis.
Ethyl 4-chloroacetoacetate: A related compound with similar chemical properties
These compounds share similar chemical structures and reactivity but differ in their specific applications and properties.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-3-16-12(15)11(8(2)14)17-10-6-4-9(13)5-7-10/h4-7,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSZRJCFCVJFOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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